

An In-depth Technical Guide to 3-Amino-4-(methylamino)benzonitrile

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Compound of Interest

Compound Name:	3-Amino-4-(methylamino)benzonitrile
Cat. No.:	B1333672

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Amino-4-(methylamino)benzonitrile**. This compound serves as a valuable intermediate in medicinal chemistry and materials science. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Core Chemical Properties

3-Amino-4-(methylamino)benzonitrile is a substituted benzonitrile featuring both a primary and a secondary amine group on the aromatic ring. These functional groups make it a versatile building block for further chemical modifications.

Property	Value	Source
CAS Number	64910-46-9	[1] [2]
Molecular Formula	C ₈ H ₉ N ₃	[1] [2] [3]
Molecular Weight	147.18 g/mol	[1] [2]
Monoisotopic Mass	147.07965 Da	[3]
Appearance	Solid	[1]
Melting Point	139 °C	[2]
Boiling Point	346.8 ± 32.0 °C (Predicted)	[2]
Density	1.15 ± 0.1 g/cm ³ (Predicted)	[2]
pKa	4.74 ± 0.11 (Predicted)	[2]
Storage	Keep in dark place, Inert atmosphere, Room temperature	[2]

Chemical Identifiers

Identifier Type	Value	Source
IUPAC Name	3-amino-4-(methylamino)benzonitrile	[3]
InChI	InChI=1S/C8H9N3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,10H2,1H3	[3]
InChIKey	ZZVVQSAUJWSQBV-UHFFFAOYSA-N	[1] [3]
SMILES	CNC1=C(C=C(C=C1)C#N)N	[3]

Experimental Protocols: A Plausible Synthetic Pathway

While specific literature detailing the synthesis of **3-Amino-4-(methylamino)benzonitrile** is not readily available, a plausible and efficient two-step synthetic route can be proposed based on established organic chemistry principles for analogous compounds. The synthesis commences with a nucleophilic aromatic substitution (S_NAr) reaction on a suitable precursor, followed by the reduction of a nitro group.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

The first step involves the reaction of 4-chloro-3-nitrobenzonitrile with methylamine. The electron-withdrawing nitro group activates the chlorine atom at the para position for nucleophilic substitution.

- Materials and Reagents:
 - 4-Chloro-3-nitrobenzonitrile
 - Methylamine (e.g., 40% solution in water or as a gas)
 - A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
 - A non-nucleophilic base (e.g., Potassium carbonate or Triethylamine) to scavenge the HCl byproduct.
- Procedure:
 - Dissolve 4-chloro-3-nitrobenzonitrile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
 - Add the base to the solution.
 - Slowly add an excess of the methylamine solution at room temperature.
 - Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

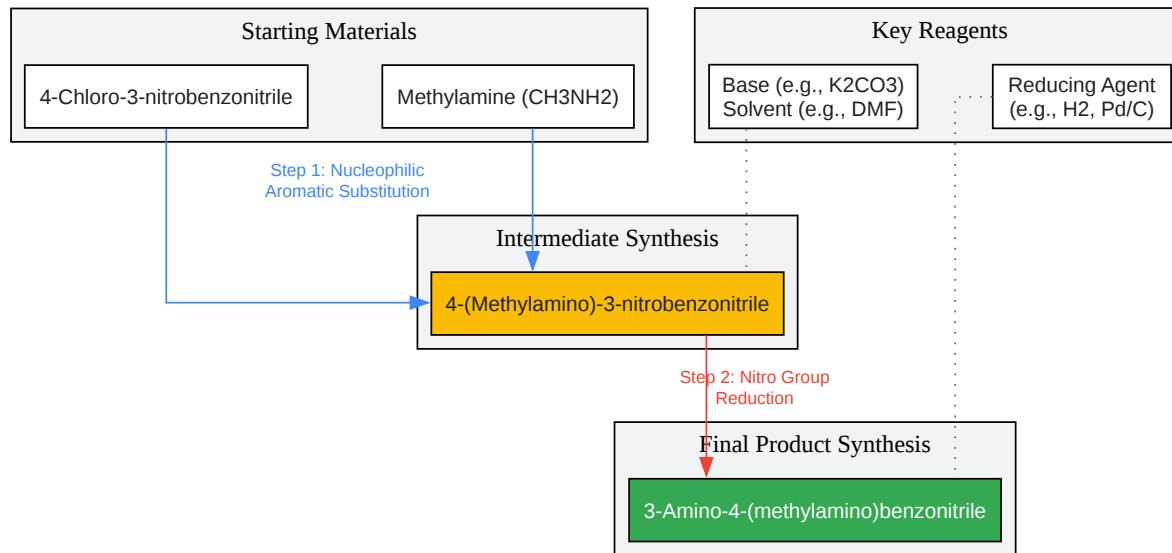
- Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to yield 4-(methylamino)-3-nitrobenzonitrile[4].

Step 2: Reduction of 4-(Methylamino)-3-nitrobenzonitrile

The final step is the reduction of the nitro group to a primary amine. This can be achieved using various standard reduction methods, such as catalytic hydrogenation or metal-acid reduction.

- Materials and Reagents:
 - 4-(Methylamino)-3-nitrobenzonitrile
 - Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or Tin(II) chloride (SnCl_2) in concentrated HCl)
 - Solvent (e.g., Ethanol or Methanol for hydrogenation; concentrated acid for SnCl_2).
- Procedure (Catalytic Hydrogenation):
 - Dissolve the nitro-intermediate in ethanol in a hydrogenation vessel.
 - Add a catalytic amount of 10% Pd/C.
 - Pressurize the vessel with hydrogen gas (e.g., 50 psi).
 - Shake or stir the mixture at room temperature until hydrogen uptake ceases.
 - Filter the reaction mixture through a pad of Celite to remove the catalyst.
 - Evaporate the solvent under reduced pressure.
 - Purify the resulting crude product, **3-Amino-4-(methylamino)benzonitrile**, by recrystallization or column chromatography to obtain the final product.

Mandatory Visualizations

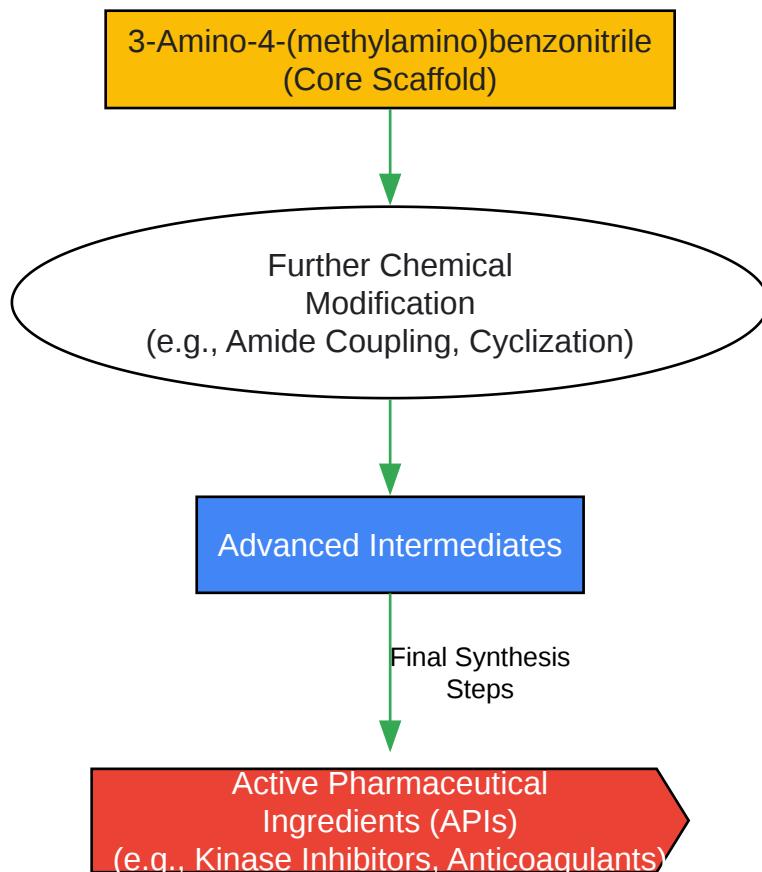


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Caption: A plausible two-step synthetic workflow for **3-Amino-4-(methylamino)benzonitrile**.

Role in Drug Development

Substituted diaminobenzonitriles are important structural motifs in medicinal chemistry. **3-Amino-4-(methylamino)benzonitrile** serves as a key intermediate in the synthesis of more complex, pharmacologically active molecules. For instance, the structurally related compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, is an intermediate in the synthesis of Dabigatran Etexilate, an anticoagulant medication^[5]. This highlights the utility of the title compound as a foundational scaffold for building drug candidates.



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Caption: Logical relationship showing the compound as a scaffold in drug discovery.

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